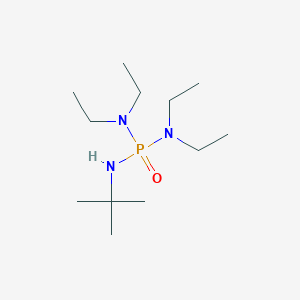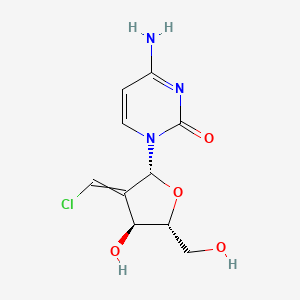
2'-(Chloromethylidene)-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Chloromethylidene)-2’-deoxycytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside, but with a chloromethylidene group replacing the hydroxyl group at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Chloromethylidene)-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 2’-(Chloromethylidene)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-(Chloromethylidene)-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The chloromethylidene group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of 2’-(Chloromethylidene)-2’-deoxycytidine, each with distinct chemical and biological properties.
Scientific Research Applications
2’-(Chloromethylidene)-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-(Chloromethylidene)-2’-deoxycytidine involves its incorporation into DNA during replication. The chloromethylidene group disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This makes it a potential candidate for anticancer and antiviral therapies. The compound targets enzymes involved in DNA replication and repair, such as DNA polymerases and nucleases.
Comparison with Similar Compounds
2’-(Chloromethylidene)-2’-deoxycytidine is unique compared to other nucleoside analogs due to the presence of the chloromethylidene group. Similar compounds include:
2’-Deoxycytidine: The parent compound without the chloromethylidene modification.
5-Fluoro-2’-deoxycytidine: A fluorinated analog with anticancer properties.
2’-C-Methylcytidine: Another modified nucleoside with antiviral activity.
The uniqueness of 2’-(Chloromethylidene)-2’-deoxycytidine lies in its specific chemical structure, which imparts distinct biological activities not observed in other nucleoside analogs.
Properties
CAS No. |
156879-76-4 |
|---|---|
Molecular Formula |
C10H12ClN3O4 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-3-(chloromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12ClN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/t6-,8+,9-/m1/s1 |
InChI Key |
CKFXPGFKKLFZFY-BWVDBABLSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(=CCl)[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CCl)C(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


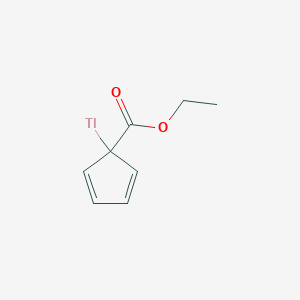
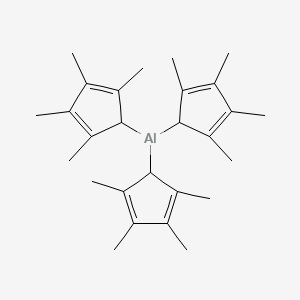
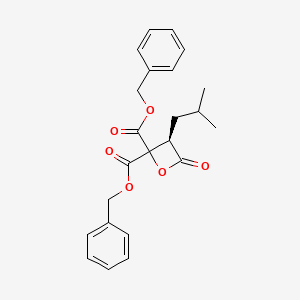
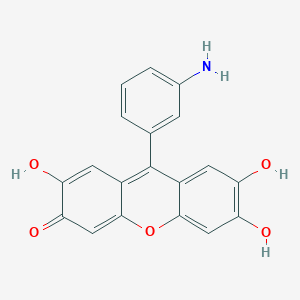
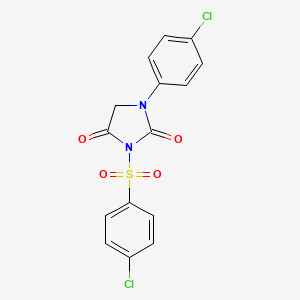
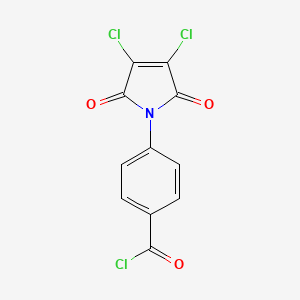
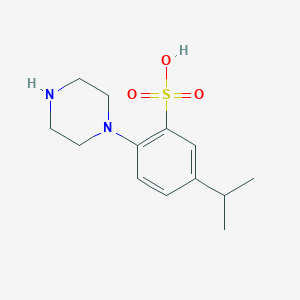
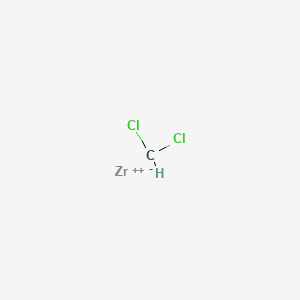

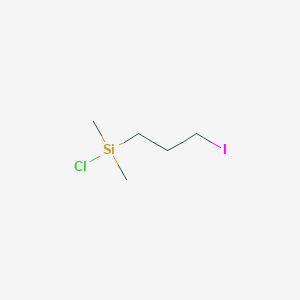
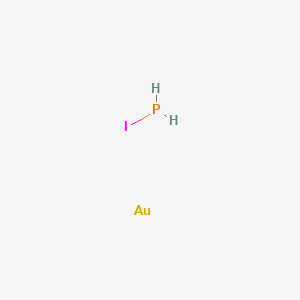
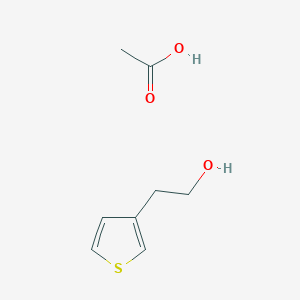
dimethyl-](/img/structure/B14263596.png)
